3,4-Dimethyl-1H-pyrrole-2-carbaldehyde
Overview
Description
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is a heterocyclic compound with the molecular formula C7H9NO. It features a pyrrole ring substituted with two methyl groups at the 3 and 4 positions and an aldehyde group at the 2 position. This compound is known for its versatility and is used in various fields such as chemistry, biochemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde typically involves the reaction of 3,4-dimethylpyrrole with formylating agents. One common method is the Vilsmeier-Haack reaction, where 3,4-dimethylpyrrole reacts with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 2 position .
Industrial Production Methods
Industrial production of this compound often involves large-scale Vilsmeier-Haack reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, followed by purification through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in acetic acid or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid.
Reduction: 3,4-Dimethyl-1H-pyrrole-2-methanol.
Substitution: 3,4-Dimethyl-1H-pyrrole-2-bromoaldehyde or 3,4-Dimethyl-1H-pyrrole-2-nitroaldehyde.
Scientific Research Applications
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, including indoles and pyrazoles.
Biochemistry: The compound is studied for its role in enzyme-catalyzed reactions and as a ligand in coordination chemistry.
Medicine: Research explores its potential as a building block for pharmaceuticals, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and polymers due to its reactive aldehyde group.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde involves its ability to participate in various chemical reactions due to the presence of the reactive aldehyde group. This group can form Schiff bases with amines, which are important intermediates in many biochemical pathways. Additionally, the compound can act as a ligand, coordinating with metal ions to form complexes that exhibit unique catalytic properties.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylpyrrole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-Formylpyrrole: Similar structure but without the methyl groups at the 3 and 4 positions, affecting its steric and electronic properties.
3,5-Dimethylpyrrole-2-carboxaldehyde: Similar but with methyl groups at different positions, leading to different reactivity and applications.
Uniqueness
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is unique due to the combination of its methyl and aldehyde substituents, which confer specific reactivity patterns and make it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
3,4-dimethyl-1H-pyrrole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-8-7(4-9)6(5)2/h3-4,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJDGBKOYYAJJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342193 | |
Record name | 3,4-dimethyl-1H-pyrrole-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19713-89-4 | |
Record name | 3,4-dimethyl-1H-pyrrole-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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